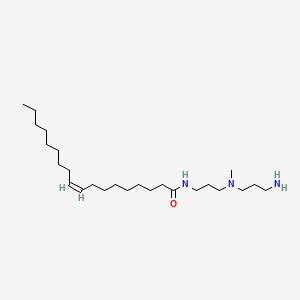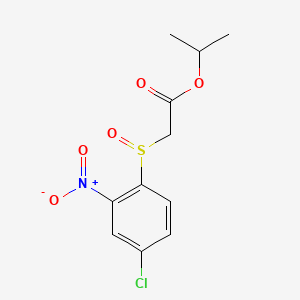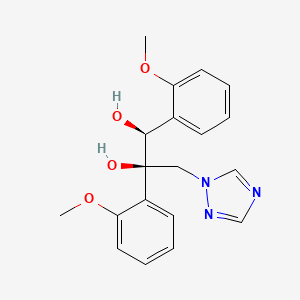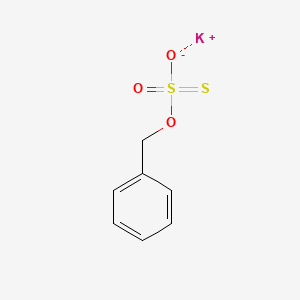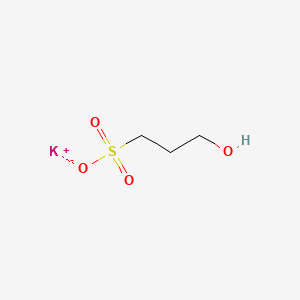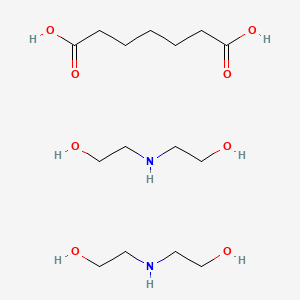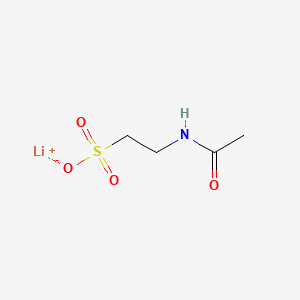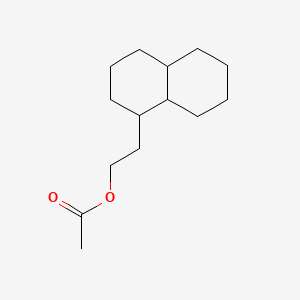
Decahydro-2-naphthylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2-naphthylethyl acetate is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes a decahydro-naphthalene ring system attached to an ethyl acetate group. This compound is often used in the fragrance industry due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthylethyl acetate can be synthesized through various methods. One common approach involves the esterification of decahydro-2-naphthylethanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-2-naphthylethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield decahydro-2-naphthylacetic acid, while reduction can produce decahydro-2-naphthylethanol.
Aplicaciones Científicas De Investigación
Decahydro-2-naphthylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of decahydro-2-naphthylethyl acetate involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, triggering a sensory response. In biological systems, its derivatives may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Decahydro-2-naphthylacetic acid
- Decahydro-2-naphthylethanol
- Decahydro-2-naphthylmethyl acetate
Uniqueness
Decahydro-2-naphthylethyl acetate is unique due to its specific structural features and the presence of an ethyl acetate group. This gives it distinct chemical properties and applications, particularly in the fragrance industry.
Propiedades
Número CAS |
93893-51-7 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |
Clave InChI |
LPBNUZWICDSCNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1CCCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


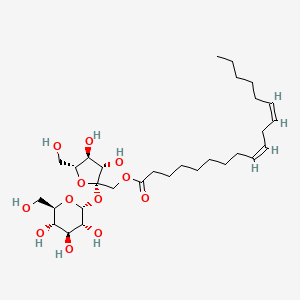
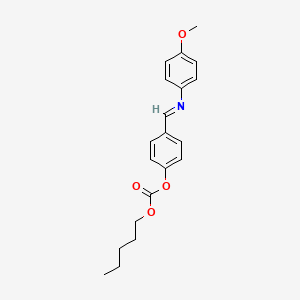
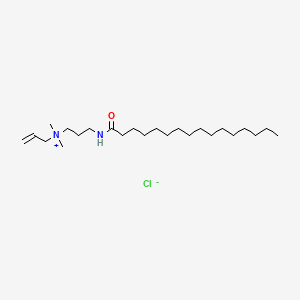
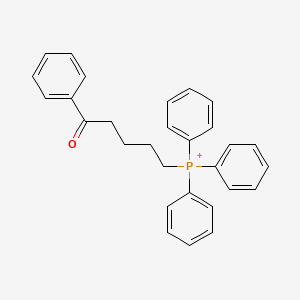

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
